2-(4-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
Overview
Description
2-(4-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a piperazine ring, which are all attached to a quinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar Suzuki coupling reaction, using a fluorobenzene derivative.
Formation of the Piperazine Ring: The piperazine ring can be formed through a nucleophilic substitution reaction, where a piperazine derivative is reacted with the quinoline core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on biological systems and its potential as a drug candidate.
Chemical Biology: The compound is used as a tool to study biological processes and molecular interactions.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.
Modulation of Gene Expression: The compound may influence the expression of specific genes, altering cellular behavior and responses.
Comparison with Similar Compounds
2-(4-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE can be compared with other similar compounds, such as:
2-(4-BROMOPHENYL)-4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
2-(4-BROMOPHENYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE: This compound has a methoxyphenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are of interest in various fields of research.
Properties
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrFN3O/c27-19-7-5-18(6-8-19)25-17-23(22-3-1-2-4-24(22)29-25)26(32)31-15-13-30(14-16-31)21-11-9-20(28)10-12-21/h1-12,17H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJIZBPQQMTHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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